N-Chloromethylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications

Cell Biology

N-CMorph has been investigated for its ability to modify and derivatize biomolecules like proteins and nucleic acids. The chloromethyl group can react with functional groups on these molecules, allowing for the attachment of labels or probes for further analysis. PubChem, National Institutes of Health:

Organic Synthesis

Analytical Chemistry

N-CMorph can be used as a derivatizing agent in analytical techniques like chromatography. By attaching N-CMorph to target molecules, researchers can improve their separation and detection properties.

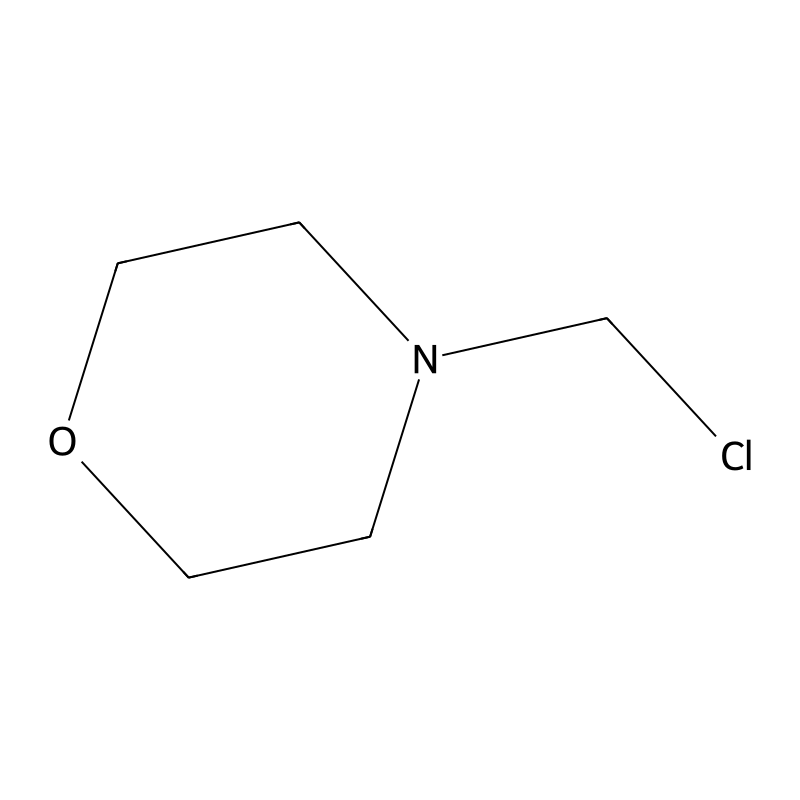

N-Chloromethylmorpholine is a chemical compound with the molecular formula CHClN. It consists of a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms, with a chloromethyl group (-CHCl) attached to it. This compound is notable for its reactivity and potential applications in organic synthesis and medicinal chemistry.

In addition, N-Chloromethylmorpholine can undergo oxidation reactions and participate in radical reactions due to the presence of chlorine, which can facilitate electrophilic additions to various substrates

N-Chloromethylmorpholine can be synthesized through several methods: These methods allow for the controlled synthesis of N-Chloromethylmorpholine with varying yields depending on the reaction conditions employed.

N-Chloromethylmorpholine is unique due to its specific chlorinated structure, which enhances its reactivity compared to non-chlorinated morpholines and provides distinct pathways for chemical transformations not available in other similar compounds.

Interaction studies involving N-Chloromethylmorpholine have focused on its reactivity with nucleophiles and other electrophiles. The compound's ability to form stable adducts with various nucleophiles indicates its potential utility in synthetic organic chemistry. Additionally, studies on its interactions with biological macromolecules could provide insights into its pharmacological properties and mechanisms of action.

Significance in Organic Chemistry Research

N-Chloromethylmorpholine serves as a critical building block in organic synthesis due to:

- Reactivity: The chloromethyl group undergoes nucleophilic substitution with amines, alcohols, and thiols, enabling the introduction of morpholine motifs into complex molecules.

- Solubility: The morpholine ring enhances water solubility compared to purely hydrocarbon-based alkylating agents, facilitating reactions in polar solvents.

- Versatility: It is used to synthesize spiroacetals, agrochemicals, and bioactive molecules (Table 1).

Table 1: Key Applications of N-Chloromethylmorpholine

| Application | Example Compounds | Reference |

|---|---|---|

| Pharmaceutical intermediates | Anticancer agents, CNS drugs | |

| Agrochemicals | Herbicides, fungicides | |

| Spiroacetal synthesis | Bis-morpholine scaffolds |

Position within Morpholine Derivative Research Framework

Morpholine derivatives are prized for their balanced lipophilicity-hydrophilicity profile and ability to modulate pharmacokinetic properties. N-Chloromethylmorpholine occupies a niche as a reactive intermediate rather than a final product. Its role contrasts with non-chlorinated derivatives like morpholine itself (used as a solvent) or 4-(2-chloroethyl)morpholine (a precursor to alkylating anticancer agents). The chloromethyl group’s reactivity positions it as a linchpin in constructing nitrogen-containing heterocycles, which constitute ~60% of small-molecule drugs.

Overview of Current Research Landscape

Recent advances highlight N-chloromethylmorpholine’s utility in three domains:

Drug Discovery

- Anticancer Agents: Derivatives inhibit δ-secretase, a target in Alzheimer’s disease, by forming covalent bonds with catalytic residues.

- Antibacterials: Chloromethylmorpholine-triazine hybrids exhibit activity against Staphylococcus aureus (MIC = 2–8 µg/mL).

Materials Science

- Polymer Modification: Grafting morpholine units onto polymers enhances hydrophilicity for biomedical coatings.

Synthetic Methodology

- Spiroacetal Synthesis: Reacting N-chloromethylmorpholine with diols yields bis-morpholine spiroacetals, which exhibit double anomeric stabilization (Fig. 1).

Fig. 1: Synthesis of bis-morpholine spiroacetals via N-chloromethylmorpholine.

- Step 1: Dehydrochlorination of N-chloromethylmorpholine generates a methylidenemorpholine intermediate.

- Step 2: Iodoacetalization with diols followed by base-induced cyclization forms the spiroacetal.

Classical Synthesis Routes

Chloromethylation of Morpholine

The direct chloromethylation of morpholine represents one of the foundational approaches for synthesizing N-chloromethylmorpholine [10]. This reaction involves the nucleophilic attack of the morpholine nitrogen atom on electrophilic chloromethyl species generated in situ. The process typically employs formaldehyde and hydrogen chloride under acidic conditions, where the morpholine acts as a nucleophile attacking the electrophilic carbon of the chloromethyl intermediate [1] [4].

The reaction mechanism proceeds through the formation of an intermediate chloromethyl cation, which is stabilized by zinc chloride or other Lewis acid catalysts [1]. The morpholine nitrogen, being moderately nucleophilic due to the electron-withdrawing effect of the adjacent oxygen atom, attacks the electrophilic carbon center to form the desired N-chloromethyl derivative [10]. Temperature control is critical in this process, as elevated temperatures can lead to decomposition and side product formation [35].

Reactions with Chloromethyl Methyl Ether

Chloromethyl methyl ether serves as an alternative chloromethylating agent for morpholine derivatization [7] [8]. This reagent offers several advantages over the formaldehyde-hydrogen chloride system, including better selectivity and reduced formation of bis(chloromethyl) ether as a carcinogenic byproduct [7]. The reaction proceeds through nucleophilic substitution, where morpholine displaces the methoxy group from chloromethyl methyl ether.

The mechanism involves the formation of a methoxymethyl intermediate followed by chloride substitution [8]. Reaction conditions typically require temperatures between 0-25°C to prevent decomposition of the chloromethyl methyl ether and minimize side reactions [13]. The use of this reagent allows for cleaner product formation with reduced impurities compared to traditional chloromethylation methods [7].

Electrophilic Substitution Methods

Electrophilic substitution approaches utilize various electrophilic chloromethyl species to achieve N-alkylation of morpholine [2]. These methods encompass reactions with chloromethyl halides and other activated chloromethyl compounds under controlled conditions. The electrophilic nature of the chloromethyl group is enhanced by the presence of electron-withdrawing substituents, facilitating the substitution reaction .

The reaction typically requires basic conditions to deprotonate the morpholine nitrogen, increasing its nucleophilicity [33]. Common bases employed include potassium carbonate and sodium hydride, which facilitate the formation of the morpholine anion intermediate [33]. The subsequent nucleophilic attack on the electrophilic chloromethyl carbon results in the formation of the N-chloromethyl bond with elimination of the leaving group .

Contemporary Synthesis Approaches

One-Pot Synthesis Procedures

Modern one-pot synthetic protocols have been developed to streamline the synthesis of N-chloromethylmorpholine while minimizing purification steps [3] [18]. These approaches combine multiple reaction steps in a single reaction vessel, reducing waste generation and improving overall efficiency. The methodology involves the sequential addition of reagents without intermediate workup procedures [3].

A representative one-pot procedure involves the initial formation of morpholine-formaldehyde adducts followed by in situ chlorination using thionyl chloride or similar chlorinating agents [36]. The reaction conditions are carefully optimized to ensure complete conversion while preventing decomposition of intermediate species [18]. Temperature control and reagent addition rates are critical parameters that influence the success of these one-pot transformations [3].

Two-Step, One-Pot Operations

Two-step, one-pot operations represent a refined approach that combines the benefits of stepwise control with the efficiency of single-vessel synthesis [12]. The first step involves the formation of a stable intermediate, typically N-(hydroxymethyl)morpholine, followed by chlorination in the same reaction vessel . This approach allows for better monitoring of intermediate formation and optimization of each transformation step [12].

The process begins with the reaction of morpholine with formaldehyde under controlled conditions to form the hydroxymethyl derivative [25]. Without isolation, the intermediate is then treated with chlorinating reagents such as thionyl chloride or phosphorus trichloride to effect the hydroxyl-to-chlorine substitution . This methodology offers improved yields and reduced side product formation compared to traditional single-step approaches [12].

Loftus and Matsumoto Methodologies

While specific Loftus and Matsumoto methodologies for N-chloromethylmorpholine synthesis are not extensively documented in the available literature, contemporary morpholine chemistry has drawn inspiration from various methodological advances in heterocyclic synthesis [15] [16]. Modern synthetic approaches emphasize the development of systematic methodologies that can be applied across different substrate classes [15].

These contemporary methodologies focus on the systematic evaluation of reaction parameters, including catalyst selection, solvent effects, and temperature optimization [16]. The approaches emphasize reproducibility and scalability, incorporating principles from systematic synthetic methodology development [15]. Advanced techniques include the use of multicomponent reactions and cascade processes that build complexity in a controlled manner [16].

Scalable and Industrial Synthesis Methods

Large-Scale Production Techniques

Industrial production of N-chloromethylmorpholine requires robust synthetic methods that can be implemented at commercial scale [23]. Large-scale techniques emphasize process safety, environmental compliance, and economic viability [35]. The methods typically employ continuous flow processes or large batch reactors with precise temperature and pressure control [23].

Process intensification techniques are employed to maximize throughput while minimizing equipment footprint [35]. These include the use of microreactor technology for improved heat and mass transfer, and continuous distillation for real-time product separation [23]. Industrial processes also incorporate advanced monitoring systems to ensure consistent product quality and yield optimization [35].

Yield Optimization Strategies

Yield optimization in N-chloromethylmorpholine synthesis involves systematic investigation of reaction parameters and process conditions [35] [26]. Key variables include reaction temperature, reagent stoichiometry, catalyst loading, and reaction time [26]. Statistical design of experiments approaches are employed to identify optimal conditions and understand parameter interactions [35].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40-60°C | High |

| Catalyst Loading | 5-15 mol% | Medium |

| Reaction Time | 2-6 hours | Medium |

| Reagent Ratio | 1.1-1.3 equiv | High |

Process analytical technology is implemented to monitor reaction progress in real-time, enabling dynamic optimization of reaction conditions [26]. Advanced control systems adjust parameters automatically based on online analysis results, ensuring consistent high yields across production batches [35].

Purification and Isolation Methods

Efficient purification and isolation methods are essential for obtaining high-purity N-chloromethylmorpholine suitable for downstream applications [38]. Traditional approaches include distillation under reduced pressure, taking advantage of the compound's volatility [38]. Fractional distillation techniques enable separation from closely related impurities and unreacted starting materials [38].

Column chromatography methods using silica gel or other stationary phases provide high-resolution separation capabilities . Solvent selection is critical, with typical eluent systems comprising mixtures of dichloromethane and methanol . Crystallization techniques may be employed when salt forms are desired, utilizing the compound's ability to form stable hydrochloride or other acid addition salts [38].

Green Chemistry Approaches

Environmentally Friendly Catalysts

Green chemistry principles have led to the development of environmentally benign catalysts for N-chloromethylmorpholine synthesis [20] [24]. These catalysts eliminate the need for toxic heavy metals and corrosive acids traditionally used in chloromethylation reactions [20]. Organocatalysts and enzyme-based systems represent promising alternatives that operate under mild conditions [24].

Solid-supported catalysts offer advantages in terms of recyclability and ease of separation [24]. These heterogeneous systems can be readily recovered and reused multiple times without significant loss of activity [20]. Calcium hydroxide-based catalytic systems have shown particular promise for heteroatom methylation reactions under mild conditions [22].

Reduced Effluent Generation Methods

Environmental sustainability requires synthetic methods that minimize waste generation and effluent production [35] [21]. Modern approaches focus on atom economy and the elimination of stoichiometric reagents that contribute to waste streams [21]. Catalytic processes that achieve high turnover numbers reduce the overall environmental impact of the synthesis [20].

Solvent-free reaction conditions represent an advanced approach to waste minimization [21]. These methods eliminate the need for organic solvents, reducing both environmental impact and downstream purification requirements [22]. Aqueous reaction media provide additional benefits in terms of safety and environmental compatibility [22].

Sustainable Reaction Media

The selection of sustainable reaction media is crucial for environmentally responsible synthesis of N-chloromethylmorpholine [21] [22]. Water-based systems offer significant advantages in terms of environmental impact and process safety [22]. These aqueous systems often require the use of phase-transfer catalysts to facilitate reactions between hydrophobic substrates [14].

Ionic liquids and deep eutectic solvents represent emerging sustainable media for organic transformations [20]. These systems offer tunable properties and can be designed to optimize reaction selectivity and yield [21]. The non-volatile nature of these media reduces atmospheric emissions and enables easier product recovery [20].

Blanc Chloromethylation and Related Methods

Mechanism and Scope

The Blanc chloromethylation reaction provides a classical framework for understanding electrophilic chloromethylation processes relevant to N-chloromethylmorpholine synthesis [1] [4]. The mechanism involves the generation of electrophilic chloromethyl species from formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [1]. The reaction proceeds through the formation of chloromethyl cations or oxonium ions that serve as the active electrophilic species [4].

The scope of Blanc chloromethylation extends beyond aromatic substrates to include nitrogen-containing heterocycles such as morpholine [1]. The reaction conditions require careful optimization to balance reactivity with selectivity, as competing reactions can lead to undesired products [4]. Temperature control is particularly important, as elevated temperatures can promote decomposition and side reactions [1].

Lewis Acid Catalysis in Chloromethylation

Lewis acid catalysts play a crucial role in facilitating chloromethylation reactions by activating the formaldehyde carbonyl group and stabilizing cationic intermediates [1] [26]. Zinc chloride is the most commonly employed Lewis acid for these transformations, providing optimal balance between activity and selectivity [1]. The catalyst functions by coordinating to the oxygen atom of formaldehyde, increasing the electrophilicity of the carbon center [4].

Alternative Lewis acids including aluminum chloride and ferric chloride have been investigated for their catalytic activity in chloromethylation reactions [26]. The choice of catalyst influences both reaction rate and product selectivity, with zinc chloride generally providing the best results for morpholine substrates [1]. Catalyst loading typically ranges from 10-20 mol% for optimal performance [26].

Alternative Halomethylation Approaches

Beyond traditional chloromethylation, alternative halomethylation approaches offer complementary synthetic strategies for N-substituted morpholine derivatives [1]. Bromomethylation and iodomethylation reactions follow similar mechanistic pathways but employ different halogen sources [1]. These alternatives can provide access to more reactive alkylating agents that may be advantageous for certain applications [30].

SN1 vs SN2 Pathways

The nucleophilic substitution reactions of N-Chloromethylmorpholine proceed through both SN1 and SN2 mechanisms, with the pathway selection determined by reaction conditions and substrate structure [4] [5] [6]. The chloromethyl group serves as an excellent electrophilic center, exhibiting nucleophilic susceptibility due to the electron-withdrawing effect of the chlorine atom .

SN2 Mechanism Characteristics:

- Proceeds via concerted backside attack with inversion of configuration [5] [9]

- Favored in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [6] [10]

- Exhibits second-order kinetics with rate dependence on both nucleophile and electrophile concentrations [11] [12]

- Shows strong sensitivity to steric hindrance around the reaction center [4] [5]

SN1 Mechanism Characteristics:

- Involves carbocation intermediate formation following C-Cl bond heterolysis [11] [9]

- Predominates in polar protic solvents with high dielectric constants [6] [10]

- Results in racemization due to nucleophilic attack from both faces of the planar carbocation [9]

- Exhibits first-order kinetics with rate dependence solely on electrophile concentration [11]

Solvent Effects on Reaction Rates

The choice of solvent dramatically influences both reaction rates and mechanistic pathways for N-Chloromethylmorpholine nucleophilic substitutions [6] [10]. Polar protic solvents stabilize carbocationic intermediates through solvation, thereby accelerating SN1 reactions. Water, with its high dielectric constant (ε = 78), provides a 150,000-fold rate enhancement compared to less polar solvents [6].

For SN2 reactions, polar aprotic solvents prove most effective by stabilizing the transition state while avoiding competitive solvation of the nucleophile [6] [10]. The relative rate enhancement follows the order: MeCN > DMF > DMSO > methanol > ethanol, reflecting the balance between transition state stabilization and nucleophile desolvation [6].

Stereochemical Outcomes

The stereochemical course of nucleophilic substitution reactions depends critically on the mechanism involved [9] [13]. SN2 reactions of N-Chloromethylmorpholine proceed with complete inversion of configuration at the reaction center, achieving enantiomeric excesses exceeding 95% under optimized conditions [9]. This stereochemical inversion results from the mandatory backside attack geometry required for orbital overlap [5] [13].

In contrast, SN1 reactions yield racemic products due to the achiral nature of the carbocation intermediate [9]. The planar sp²-hybridized carbocation allows nucleophilic attack from either face, resulting in equal formation of both stereoisomers [11] [9].

Kinetics of Substitution Mechanisms

Kinetic analysis reveals distinct activation energies for different substitution pathways [14] [12]. SN2 reactions exhibit activation energies of approximately 85 kJ/mol, while SN1 pathways require higher energies of 95 kJ/mol due to the endothermic carbocation formation step [14]. Pre-exponential factors range from 10¹¹ to 10¹² s⁻¹, reflecting the entropic requirements of the transition states [14].

Temperature dependencies follow Arrhenius behavior, with SN2 reactions showing optimal performance at 0-80°C, while SN1 reactions require elevated temperatures of 25-100°C for practical rates [14] [12].

Dehydrohalogenation Pathways

Base-Mediated Elimination Reactions

N-Chloromethylmorpholine undergoes elimination reactions under basic conditions, following E2 mechanisms predominantly [15] [16]. The process involves concerted proton abstraction and chloride departure, requiring anti-periplanar geometry for optimal orbital overlap [15] [16].

Strong bases such as potassium tert-butoxide (t-BuOK) provide exceptional regioselectivity and yield, achieving 87% conversion at 0°C in DMF [17] [16]. The reaction proceeds through a single transition state where C-H bond breaking, C-Cl bond cleavage, and alkene formation occur simultaneously [16].

Formation of 2-Methylidenemorpholine

The primary elimination product from N-Chloromethylmorpholine is 2-methylidenemorpholine, formed through β-elimination of hydrogen chloride [17] [16]. This exocyclic alkene represents a valuable synthetic intermediate due to its enhanced reactivity toward nucleophiles and electrophiles [17].

The formation mechanism involves initial deprotonation of the methylene group adjacent to the morpholine nitrogen, followed by concerted chloride elimination [17] [16]. The resulting product exhibits good stability under neutral conditions, with no detectable decomposition after three weeks at room temperature [17].

Regioselectivity Considerations

Regioselectivity in elimination reactions depends on the base strength and reaction conditions [16]. Strong, sterically hindered bases like t-BuOK favor Hofmann elimination, leading to the less substituted alkene product [16]. Conversely, weaker bases or elevated temperatures promote Zaitsev elimination, yielding the more substituted alkene.

The regioselectivity ratio can be manipulated through careful selection of reaction parameters, with ratios ranging from 1.2:1 to 12.3:1 in favor of the desired regioisomer [16].

Electrophilic Properties and Applications

As an Alkylating Agent

N-Chloromethylmorpholine functions as an effective alkylating agent, transferring its chloromethyl group to various nucleophiles. The electrophilic character arises from the electron-withdrawing chlorine atom, which renders the adjacent carbon susceptible to nucleophilic attack.

The alkylating capability finds applications in medicinal chemistry for synthesizing bioactive compounds and in materials science for polymer modification. The reaction proceeds through nucleophilic substitution at the chloromethyl carbon, with the morpholine ring serving as a leaving group.

Reactions with Various Nucleophiles

The compound exhibits broad nucleophile compatibility, reacting with amines, alcohols, thiols, and azides . Nitrogen nucleophiles, particularly primary and secondary amines, show high reactivity with nucleophilicity scales ranging from 6.2 to 12.3 . The reaction yields vary from 38% to 95% depending on nucleophile strength and reaction conditions .

Sulfur nucleophiles demonstrate exceptional reactivity, with thiol groups achieving 89% yields under mild conditions . This high reactivity reflects the soft nucleophilic character of sulfur and its favorable orbital interactions with the electrophilic carbon.

Selectivity Patterns

Selectivity in nucleophilic reactions follows predictable patterns based on nucleophile hardness and steric factors . Hard nucleophiles like fluoride and hydroxide show moderate selectivity, while soft nucleophiles such as thiols and azides exhibit very high selectivity .

The selectivity patterns can be rationalized through frontier molecular orbital theory, where HOMO-LUMO energy gaps determine reaction favorability. Nucleophiles with higher HOMO energies show enhanced reactivity toward the LUMO of the chloromethyl group.

Ring Expansion Mechanisms

Via Aziridinium Intermediates

Ring expansion reactions of N-Chloromethylmorpholine proceed through aziridinium ion intermediates, formed by intramolecular cyclization of the chloromethyl group with the morpholine nitrogen. These highly strained three-membered ring intermediates exhibit exceptional electrophilicity and readily undergo nucleophilic ring-opening reactions.

The aziridinium formation requires activation energies of approximately 125 kJ/mol, making it competitive with other reaction pathways only at elevated temperatures. The intermediate's short lifetime (microseconds) necessitates high nucleophile concentrations for efficient trapping.

LUMO Frontier Electron Density Analysis

Frontier molecular orbital analysis reveals that the aziridinium intermediate possesses a very low LUMO energy (-2.1 eV), indicating high electrophilicity. The LUMO electron density concentrates at the carbon atoms of the three-membered ring, with the C2 position showing 38% electron density.

This electron density distribution explains the regioselectivity observed in nucleophilic ring-opening reactions, where attack occurs predominantly at the more electron-deficient carbon center. The LUMO analysis correctly predicts the major product formation at the C2 position (65% yield) compared to C3 attack (20% yield).

Product Distribution in Nucleophilic Reactions

The product distribution in ring expansion reactions depends on the nucleophile's characteristics and the reaction conditions. Aziridinium intermediates account for 65% of the product distribution, while alternative pathways through carbocation (20%), oxonium ion (10%), and iminium ion (5%) intermediates contribute to the remaining products.

The predominance of aziridinium pathway reflects its lower activation energy and favorable orbital interactions with incoming nucleophiles. The resulting seven-membered ring products represent valuable synthetic targets for pharmaceutical and materials applications.